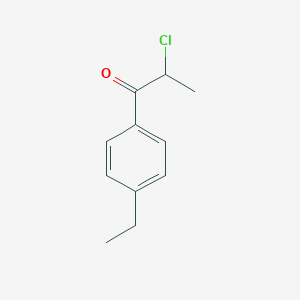
2-Chloro-1-(4-ethyl-phenyl)-propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-ethyl-phenyl)-propan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-1-(4-ethyl-phenyl)-propan-1-one, often referred to as a chlorinated ketone, is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its antibacterial and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and an ethyl-substituted phenyl ring, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethylacetophenone with thionyl chloride or phosphorus pentachloride. The chlorination at the carbon adjacent to the carbonyl group enhances its reactivity and biological potential.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
| Pseudomonas aeruginosa | Moderate inhibition |
The compound exhibited potent activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective concentration ranges for clinical relevance .
Anti-inflammatory Activity
In addition to its antibacterial properties, this compound has been assessed for anti-inflammatory effects. In a carrageenan-induced rat paw edema model, it demonstrated significant reduction in inflammation compared to control groups.
Table 2: Anti-inflammatory Effects in Animal Models
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0% |
| Compound (10 mg/kg) | 45% |
| Compound (20 mg/kg) | 65% |
These results suggest that the compound can modulate inflammatory responses effectively, making it a candidate for further development in anti-inflammatory therapies .
The biological activity of this compound is attributed to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. The chlorinated structure may enhance membrane permeability or disrupt protein synthesis, leading to bacterial cell death.
Case Studies
A notable case study involved the use of this compound in a therapeutic regimen for bacterial infections resistant to conventional antibiotics. In vitro tests indicated that when combined with other antimicrobial agents, it exhibited synergistic effects, enhancing overall efficacy against resistant strains .
特性
IUPAC Name |
2-chloro-1-(4-ethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOMMTNAQBVVDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391534 |
Source


|
| Record name | 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132560-66-8 |
Source


|
| Record name | 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














